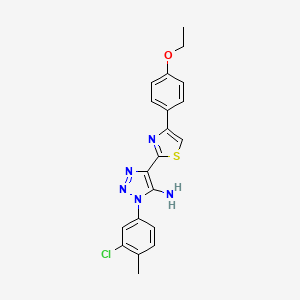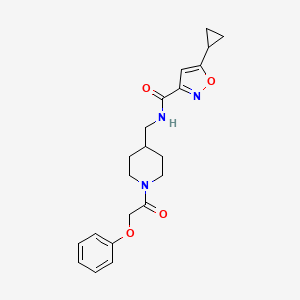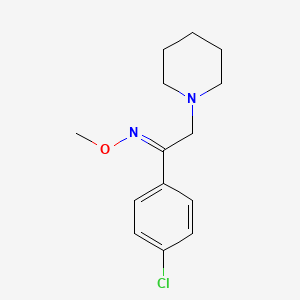![molecular formula C21H20FN5O3 B2353972 2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-70-9](/img/structure/B2353972.png)
2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Triazolopyrimidines, including compounds similar to the one , have been synthesized through various chemical reactions and protocols. For instance, research by Wamhoff et al. (1993) discussed the synthesis of heterocondensed pyrimidines, including triazolopyrimidines, via treatment with triethyl orthoformate and subsequent reactions (Wamhoff, Kroth, & Strauch, 1993). Another study by Gilava et al. (2020) detailed the potent synthesis of a series of triazolopyrimidines using the Biginelli protocol, further characterizing them through various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020).
Biological Activities
The biological activities of triazolopyrimidine derivatives have been extensively studied. For example, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the triazolopyrimidine ring and evaluated its antibacterial activity against various microbial strains, showing its potential as an antibacterial agent (Lahmidi et al., 2019). Additionally, a study by Chauhan and Ram (2019) discussed the synthesis of a novel series of triazolopyrimidines and assessed their antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Chauhan & Ram, 2019).
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-11-17(19(23)28)18(12-4-6-14(22)7-5-12)27-21(24-11)25-20(26-27)13-8-15(29-2)10-16(9-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPWOAUGYPXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)



![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)
